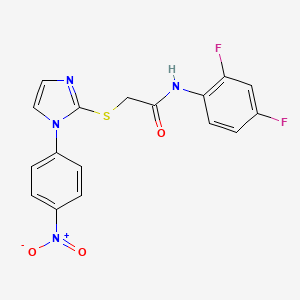

![molecular formula C14H15ClN2O2 B2663908 3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde CAS No. 957505-02-1](/img/structure/B2663908.png)

3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

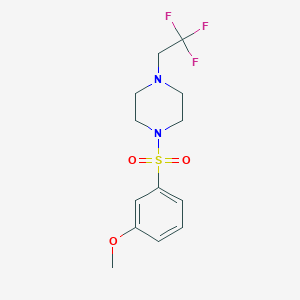

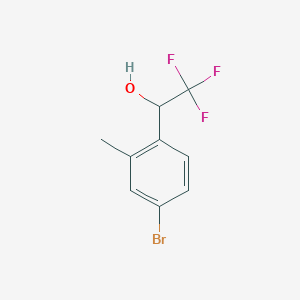

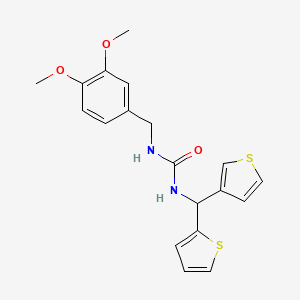

The compound “3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring in this compound is substituted with a chlorine atom and two methyl groups. Additionally, the compound contains a benzaldehyde group, which consists of a benzene ring attached to an aldehyde group, and a methoxy group attached to the benzene ring .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the aromatic pyrazole and benzene rings would likely contribute to the compound’s stability. The electronegative chlorine atom and the polar aldehyde and methoxy groups could potentially influence the compound’s reactivity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar aldehyde and methoxy groups could influence the compound’s solubility in different solvents. The compound’s melting and boiling points, density, and other physical properties would depend on the strength of the intermolecular forces present .Scientific Research Applications

Synthesis of Key Intermediates

This compound serves as a key intermediate in the synthesis of various chemicals, particularly in the field of agrochemicals and pharmaceuticals. For instance, a related compound, chloro-5-(4-chloro-1-methyl-5-trifluoromethyl-1H-pyrazol-3-yl)-4-fluorobenzaldehyde, has been prepared through a series of reactions involving oxidation and hydrolysis, highlighting its role in the synthesis of herbicide intermediates with a total yield of 71.6% (Zhou Yu, 2002).

Catalysis and Organic Reactions

Research into the mechanisms of organic reactions facilitated by compounds containing pyrazolyl and methoxybenzaldehyde groups has been extensive. For example, extensive kinetic studies on reactions involving 4-methoxybenzaldehyde demonstrate the application of such compounds in understanding reaction kinetics, which could be crucial for developing new synthetic methodologies (Younes Ghalandarzehi et al., 2016).

Novel Compound Synthesis

Researchers have also focused on synthesizing novel compounds using benzaldehyde derivatives, which could have applications in biomedical fields. For example, electrochemically induced multicomponent transformations have led to the creation of new compounds with potential for regulating inflammatory diseases (Y. E. Ryzhkova et al., 2020).

Material Science Applications

In material science, the synthesis and modification of compounds with specific functional groups, such as methoxy and pyrazolyl, are critical for developing new materials with desired properties. For instance, the synthesis of tetrahydrobenzo[b]pyrans under specific catalytic conditions demonstrates the versatility of these compounds in material synthesis (A. Mohammadi et al., 2017).

Antibacterial Activity

Certain derivatives, such as zinc complexes of benzothiazole-derived Schiff bases, have been studied for their antibacterial activity, indicating potential applications in medicinal chemistry and drug design (Z. Chohan et al., 2003).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

3-[(4-chloro-3,5-dimethylpyrazol-1-yl)methyl]-4-methoxybenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15ClN2O2/c1-9-14(15)10(2)17(16-9)7-12-6-11(8-18)4-5-13(12)19-3/h4-6,8H,7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXZWDHGCGQIEGG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CC2=C(C=CC(=C2)C=O)OC)C)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-N-[2-(2,4-difluorophenyl)ethyl]-N-propan-2-ylpropanamide](/img/structure/B2663826.png)

![2-amino-4-{4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B2663829.png)

![3-(2,5-dimethylbenzyl)-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2663834.png)

![N-(4-isopropoxybenzyl)-4-[(4-methyl-2,3-dioxo-3,4-dihydroquinoxalin-1(2H)-yl)methyl]benzamide](/img/structure/B2663837.png)

![1-Ethyl-4-{1-[(2-fluorophenyl)methyl]benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2663839.png)

![5-(4-(dimethylamino)phenyl)-1-ethyl-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,5H)-trione](/img/structure/B2663840.png)

![5-methyl-2-phenethyl-7-(2-toluidino)[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one](/img/structure/B2663844.png)